Benzocarbazole, methyl-
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Overview
Description
Benzocarbazole, methyl- is a nitrogen-containing aromatic heterocycle that belongs to the carbazole family. These compounds are known for their presence in natural products, alkaloids, and various medicinally active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzocarbazole, methyl- typically involves benzannulation strategies. One common method is the cyclization of phenylhydrazine with cyclohexanone, followed by a hydrochloric acid-catalyzed rearrangement to form tetrahydrocarbazole. Subsequent dehydrogenation yields the desired benzocarbazole structure .
Industrial Production Methods: Industrial production of benzocarbazole, methyl- often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Advanced techniques such as continuous flow synthesis may also be utilized to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzocarbazole, methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include nitric acid for nitration and sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Nitro, sulfo, and halo derivatives
Scientific Research Applications
Benzocarbazole, methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some benzocarbazole derivatives are investigated for their potential use in drug development.
Industry: It is used in the production of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to its excellent photophysical properties
Mechanism of Action
The mechanism of action of benzocarbazole, methyl- involves its interaction with various molecular targets. In biological systems, it may interact with DNA, proteins, and enzymes, leading to changes in cellular processes. The exact pathways depend on the specific derivative and its functional groups. In electronic applications, its extended π-electron system facilitates efficient charge transport and light emission .
Comparison with Similar Compounds
Carbazole: A parent compound with similar structural features but without the benzene ring fusion.
Indolocarbazole: Contains an indole ring fused to the carbazole structure.
Benzofurocarbazole: Features a furan ring fused to the carbazole structure.
Benzothienocarbazole: Includes a thiophene ring fused to the carbazole structure.
Uniqueness: Benzocarbazole, methyl- stands out due to its unique combination of structural features, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and other optoelectronic devices .
Properties
CAS No. |
64859-54-7 |
---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-methyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-11-10-15-13-7-4-5-9-16(13)18-17(15)14-8-3-2-6-12(11)14/h2-10,18H,1H3 |
InChI Key |
WPEOLADVBIKBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)NC4=CC=CC=C42 |
Origin of Product |
United States |
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